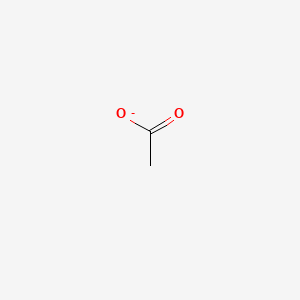

Acetate

Overview

Description

Acetate (CH₃COO⁻) is the conjugate base of acetic acid, forming salts and esters with diverse industrial, pharmaceutical, and biochemical applications. Key derivatives include ethyl this compound (solvent, flavoring agent), methyl this compound (paint and coating industry), cellulose this compound (textiles, films), and linalyl this compound (fragrance in cosmetics). This compound esters are characterized by their polar yet hydrophobic nature, enabling efficient extraction of bioactive compounds . Pharmacologically, this compound derivatives like lupeol this compound and tocopheryl this compound (vitamin E) exhibit anti-inflammatory and antioxidant properties, underscoring their therapeutic relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetate can be synthesized through several methods. One common method involves the reaction of acetic acid with a base, such as sodium hydroxide, to form sodium this compound and water:

CH3COOH+NaOH→CH3COONa+H2O

Another method involves the esterification of acetic acid with ethanol in the presence of a catalyst like sulfuric acid to produce ethyl this compound:

CH3COOH+C2H5OH→CH3COOC2H5+H2O

Industrial Production Methods

Industrially, this compound is produced on a large scale through the carbonylation of methanol, which involves the reaction of methanol with carbon monoxide in the presence of a catalyst to form acetic acid, which is then converted to this compound salts or esters .

Chemical Reactions Analysis

Decarboxylation Reactions

Sodium acetate undergoes decarboxylation when heated with alkaline agents like soda lime (NaOH + CaO), producing methane:

CH₃COONa + NaOH → CH₄ + Na₂CO₃

This reaction is catalyzed by calcium oxide or cesium salts .

Key Data:

| Reaction Component | Role |

|---|---|

| Soda Lime (NaOH + CaO) | Alkaline catalyst |

| Methanogen Archaea | Biological catalyst (in acetic acid dismutation) |

Hydrolysis and Acid-Base Reactions

This compound ions react with water to form acetic acid, creating a slightly alkaline solution:

CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻

Thioacetic acid (TAA) hydrolyzes to acetic acid and H₂S, with kinetics dependent on pH and temperature :

Hydrolysis Kinetics of TAA:

| pH | Temperature (°C) | Rate Constant (×10⁻⁶ s⁻¹) | Half-Life (h) |

|---|---|---|---|

| 2.5 | 30 | 1.2 | 160 |

| 7 | 30 | 0.8 | 240 |

| 10 | 30 | 0.5 | 385 |

Esterification and Substitution Reactions

This compound reacts with alkyl halides to form esters. For example, with bromoethane:

CH₃COONa + BrCH₂CH₃ → CH₃COOCH₂CH₃ + NaBr

In gas-phase SN2 reactions, this compound exhibits distinct activation energies compared to hydroxide ions. For instance:

CH₃COO⁻ + CH₃Cl → CH₃COOCH₃ + Cl⁻

Redox and Catalytic Reactions

This compound derivatives participate in redox processes. For example, acetic acid undergoes dismutation in the presence of methanogen archaea:

CH₃COO⁻ + H⁺ → CH₄ + CO₂ (ΔG° = −36 kJ/mol) .

Recent advances in electrocatalysis show copper-doped silver catalysts enable efficient CO reduction to this compound:

2CO + 2H₂O → CH₃COO⁻ + H⁺ + 2OH⁻

Photolysis and Buffer Effects

This compound buffers accelerate riboflavin (RF) photolysis in aqueous solutions:

RF + H₂O → FMF (intermediate) → LC (product)

Scientific Research Applications

Microbial Production of Valuable Chemicals

Overview of Microbial Fermentation

Acetate serves as an essential carbon source in microbial fermentation, particularly in Escherichia coli. This bacterium is widely used due to its rapid growth and genetic manipulability, making it a model organism for producing valuable chemicals.

Key Chemicals Produced from this compound

Recent research has highlighted several valuable chemicals synthesized from this compound in E. coli:

| Chemical Compound | Description | Yield |

|---|---|---|

| Succinic Acid | Used in bioplastics and solvents | Variable, under development |

| Itaconic Acid | Building block for plastics and latex | Up to 3.57 g/L with 16.1% yield |

| Isobutanol | Solvent and fuel additive | Under investigation |

| Mevalonic Acid | Precursor for terpenes and steroids | Research ongoing |

Research indicates that while microbial pathways have been developed, the production titers remain insufficient for commercial viability. Challenges include cell inhibition by this compound and competition with other carbon sources .

Medical Applications

Effects on Cerebral Blood Flow

Recent studies have shown that this compound can influence cerebral blood flow (CBF), particularly in individuals with alcohol use disorders. In a pilot study, this compound administration significantly increased CBF in various brain regions, suggesting potential therapeutic applications during alcohol detoxification .

Table: this compound's Impact on Brain Regions

| Brain Region | CBF Increase (this compound vs. Placebo) |

|---|---|

| Thalamus (Left) | 51.2 vs. 68.8 mL/100g/min |

| Thalamus (Right) | 53.7 vs. 69.6 mL/100g/min |

| Cerebellum | Significant increase noted |

| Cortex | Significant increase noted |

This research suggests that this compound could be beneficial in managing withdrawal symptoms and improving neurological function during recovery from alcohol dependence.

Nutritional Applications

Role in Metabolism

This compound is recognized as a key biomolecule that influences metabolic processes, particularly in obesity management. Studies indicate that increased systemic this compound can lead to weight loss and improved insulin sensitivity .

Table: Effects of this compound on Metabolism

| Condition | Effect of this compound |

|---|---|

| Obesity | Suppresses hepatic fatty acid uptake |

| Insulin Sensitivity | Improves insulin sensitivity |

| Weight Management | Associated with weight reduction |

These findings underscore the potential of this compound as a dietary component that could aid in metabolic health.

Industrial Applications

Cellulose this compound

Cellulose this compound, derived from cellulose, is utilized in various industrial applications such as:

Mechanism of Action

Acetate exerts its effects through various mechanisms:

Metabolic Pathways: this compound is converted to acetyl-CoA, which enters the citric acid cycle to produce energy.

Buffering Action: this compound acts as a buffer, maintaining pH levels in biological systems.

Enzyme Activation: This compound can activate enzymes involved in metabolic processes .

Comparison with Similar Compounds

Solvent Efficiency: Ethyl Acetate vs. Polar Solvents

Ethyl this compound demonstrates superior extraction efficiency for medium-polar compounds compared to methanol, acetone, and dichloromethane. In phenolic compound extraction from pyroligneous acid, ethyl this compound outperformed dichloromethane and diethyl ether, yielding 0.244 mg gallic acid/ml versus 0.227 mg/ml and 0.210 mg/ml, respectively . Its ability to minimize co-extraction of saccharides (reducing matrix interference) further enhances its utility in chromatography .

Table 1: Solvent Efficiency in Phenolic Compound Extraction

| Solvent | Phenolic Yield (mg gallic acid/ml) | Matrix Interference |

|---|---|---|

| Ethyl this compound | 0.244 ± 0.004 | Low |

| Dichloromethane | 0.227 ± 0.007 | Moderate |

| Diethyl ether | 0.210 ± 0.007 | High |

Linalyl this compound in Essential Oils: Extraction Method Impact

Linalyl this compound, a key terpene ester in lavender oil, shows variability in concentration based on extraction techniques. Microwave-hydrodistillation (MWHD) yielded 71.7% linalool + linalyl this compound , surpassing conventional hydrodistillation (67.7%) . In combined distillation of Rosmarinus officinalis and Lavandula angustifolia, linalyl this compound content dropped below 10% in tertiary mixtures, highlighting synergistic effects during co-distillation .

Table 2: Linalyl this compound Content by Extraction Method

| Method | Linalyl this compound (%) | Total Yield (mL/100 g) |

|---|---|---|

| Microwave-hydrodistillation | 71.7 | 2.26 ± 0.04 |

| Conventional HD | 67.7 | 1.50–1.65 |

| Enzymatic Pretreatment + HD | 73.37 | N/A |

Pharmacological Activity: this compound Derivatives vs. Parent Compounds

This compound functionalization enhances stability and bioactivity. For example, matemone this compound prevented solvent-induced polymerization, enabling structural elucidation via NMR, whereas unprotected matemone degraded rapidly . Similarly, β-amyrin this compound and lupeol this compound isolated from F. abutilifolia exhibit enhanced antimicrobial activity compared to non-acetylated forms .

Table 3: Bioactivity of Selected this compound Derivatives

Reactivity in Plasma: Ethyl this compound vs. Hydrocarbons

In plasma conversion studies, ethyl this compound exhibited moderate reactivity (250 ppm), comparable to acetone but lower than toluene. Its stability in air mixtures makes it suitable for solvent applications requiring controlled degradation .

Table 4: Relative Reactivity of Solvents in Plasma

| Compound | Reactivity (Relative to Hexane) | Stability in Air |

|---|---|---|

| Ethyl this compound | 1.2x | High |

| Toluene | 2.5x | Moderate |

| Acetone | 1.1x | High |

Biological Activity

Acetate, a short-chain fatty acid, plays a significant role in various biological processes, influencing metabolism, immune response, and cellular signaling. This article provides an in-depth examination of this compound's biological activity, supported by case studies and research findings.

Overview of this compound Metabolism

This compound is produced through fermentation by gut microbiota and can also be derived from dietary sources. It is primarily metabolized in the liver, where it is converted to acetyl-CoA, a key intermediate in various metabolic pathways. This compound influences energy metabolism, immune function, and inflammatory responses through several mechanisms:

- Energy Production : this compound can enter the tricarboxylic acid (TCA) cycle after conversion to acetyl-CoA, contributing to ATP production.

- Histone Acetylation : this compound modulates gene expression through histone acetylation by inhibiting histone deacetylases (HDACs), which can lead to increased expression of anti-inflammatory cytokines such as IL-10 .

1. Inflammation and Immune Response

This compound exhibits anti-inflammatory properties by influencing immune cell function. It has been shown to:

- Suppress Pro-inflammatory Cytokines : this compound reduces the production of cytokines like TNF-α and IL-6 by inhibiting HDACs in macrophages and neutrophils .

- Enhance T Cell Function : It promotes the differentiation of CD4+ T cells into Th1 and Th17 cells, increasing the production of IFN-γ and IL-17, which are crucial for immune responses .

2. Gut Hormone Secretion

This compound stimulates the release of gut hormones such as GLP-1 (glucagon-like peptide-1), which plays a role in glucose metabolism and appetite regulation. This action occurs through activation of G-protein coupled receptors (GPR43 and GPR41) present in the gut epithelium .

3. Antibacterial Activity

Recent studies have demonstrated this compound's antibacterial properties against various pathogens. For instance:

| Pathogen | Inhibition Zone (mm) | Concentration (mg/ml) |

|---|---|---|

| E. coli | 23 | 20 |

| P. aeruginosa | 27 | 20 |

| Sodium this compound | 8 | 50 |

This table illustrates the effectiveness of sodium this compound against common bacterial strains .

Case Study 1: this compound in Cancer Metabolism

Research indicates that tumors often utilize this compound as a carbon source under hypoxic conditions. In a study involving cancer cell lines, this compound was found to promote lipogenesis through increased acetyl-CoA production, supporting tumor growth . This highlights this compound's dual role as both an energy substrate and a signaling molecule in cancer metabolism.

Case Study 2: this compound's Role in Gut Health

In animal models, this compound supplementation has been linked to improved gut barrier function and reduced inflammation in colitis models. The administration of this compound led to enhanced mucosal integrity and decreased levels of inflammatory markers such as IL-1β and IL-18 .

Research Findings

Recent studies have expanded our understanding of this compound's biological activities:

Q & A

Q. How can factorial experimental design optimize synthesis parameters for pseudoboehmite production using acetate ions?

Basic Research Focus :

Factorial designs (e.g., 2³ factorial) systematically evaluate the effects of variables like aluminum salt type, this compound concentration, and hydroxide source on crystallinity, thermal stability, and surface area of pseudoboehmite. For example, this compound ions influence phase transformation temperatures during calcination, as shown in DTA/TG analyses .

Methodological Answer :

- Step 1 : Define variables (e.g., aluminum precursor, this compound salt type, hydroxide agent) at high/low levels.

- Step 2 : Use ANOVA to identify significant interactions (e.g., aluminum-acetate interactions increase α-Al₂O₃ formation temperature by ~20°C).

- Step 3 : Validate via XRD and BET surface area measurements.

Data Source : provides a synthesis matrix (Table 2) and interaction coefficients for phase transitions.

Q. What statistical methods resolve contradictions in reaction efficiency data for this compound starch synthesis?

Advanced Research Focus :

Conflicting results in reaction efficiency (e.g., due to pH, temperature, or sodium tripolyphosphate (STPP) additive) require multivariate analysis. Box-Behnken response surface methodology (RSM) quantifies non-linear relationships between variables .

Methodological Answer :

- Step 1 : Perform tri-factor, tri-level BBD experiments (e.g., pH 8–10, 25–35°C, 30–90 min).

- Step 2 : Fit data to a quadratic model (e.g., ).

- Step 3 : Use lack-of-fit tests () to validate model adequacy.

Data Source : reports a 25.95% efficiency increase with 3% STPP and optimal conditions (pH 9.83, 29.3°C, 60 min).

Q. How do thermodynamic models predict vapor-liquid equilibria in this compound systems?

Basic Research Focus :

Local composition models (e.g., NRTL, UNIQUAC) correlate activity coefficients for this compound mixtures. For vinyl this compound, the TraPPE-UA force field in Gibbs Ensemble Monte Carlo (GEMC) simulations predicts phase behavior with <5% deviation from experimental data .

Methodological Answer :

- Step 1 : Measure pure-component properties (e.g., vapor pressure, Henry’s law constants) .

- Step 2 : Optimize binary interaction parameters using regression (e.g., in the Renon-Prausnitz equation ).

- Step 3 : Validate via cloud-point curves or azeotropic data.

Data Source : provides Henry’s law constants for ethyl this compound ().

Q. What experimental strategies mitigate confounding variables in this compound-mediated metabolic engineering?

Advanced Research Focus :

Plackett-Burman (PB) designs screen significant factors (e.g., sodium this compound, sucrose) in microbial (3R)-acetoin production. Central Composite Design (CCD) optimizes factor levels while quantifying curvature effects .

Methodological Answer :

- Step 1 : Conduct PB screening (e.g., 7 variables in 12 trials) to identify critical factors ().

- Step 2 : Apply CCD to significant factors (e.g., sucrose: 20–40 g/L, sodium this compound: 1–5 g/L).

- Step 3 : Derive polynomial equations () for yield prediction.

Data Source : shows sodium this compound reduces (3R)-acetoin yield by 15% due to ionic strength effects.

Q. How do catalyst-acetate interactions influence esterification kinetics?

Advanced Research Focus :

Acid-acetate coordination on catalysts like ammonium cerium phosphate alters transition-state energetics. Uniform experimental design (UED) with data mining identifies optimal molar ratios (e.g., 1.5:1 acetic acid/benzyl alcohol) .

Methodological Answer :

- Step 1 : Characterize catalyst structure via XRD (e.g., (NH₄)₂Ce(PO₄)₂·H₂O).

- Step 2 : Vary reaction time (2–6 h), acid/alcohol ratio (1:1–2:1), and catalyst loading (1–5 wt%).

- Step 3 : Use partial least squares (PLS) regression to rank parameter significance.

Data Source : achieved 92% conversion with 3 wt% catalyst at 4 h.

Q. What validation protocols ensure accuracy in this compound hydrolysis simulation models?

Basic Research Focus :

Catalytic distillation models for methyl this compound hydrolysis require validation against pilot-scale data (e.g., column stages, reflux ratios). Discrepancies >10% necessitate recalibration of mass transfer coefficients .

Methodological Answer :

- Step 1 : Simulate using Aspen Plus® with NRTL-RK property methods.

- Step 2 : Compare predicted vs. experimental purity (e.g., 94.5% methyl this compound, 96.5% methanol).

- Step 3 : Adjust tray efficiency (60–80%) and side-stream positions.

Data Source : validated a 12-stage column with 0.33 reflux ratio.

Properties

CAS No. |

71-50-1 |

|---|---|

Molecular Formula |

C2H3O2- |

Molecular Weight |

59.04 g/mol |

IUPAC Name |

acetate |

InChI |

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/p-1 |

InChI Key |

QTBSBXVTEAMEQO-UHFFFAOYSA-M |

SMILES |

CC(=O)[O-] |

Canonical SMILES |

CC(=O)[O-] |

Key on ui other cas no. |

71-50-1 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.